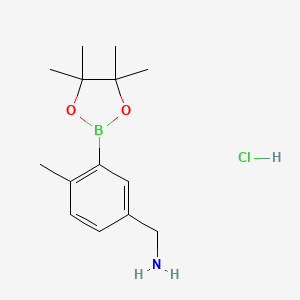

5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride

描述

5-(Aminomethyl)-2-methylphenylboronic acid pinacol ester hydrochloride is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its structure features a boronic acid pinacol ester moiety, a 2-methyl substituent on the aromatic ring, and an aminomethyl group at the 5-position, which is protonated as a hydrochloride salt.

属性

分子式 |

C14H23BClNO2 |

|---|---|

分子量 |

283.60 g/mol |

IUPAC 名称 |

[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H |

InChI 键 |

CTPYCHOFGSYSEA-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)C.Cl |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

- Starting Material: The synthesis typically begins with the corresponding aryl halide, such as 5-(chloromethyl)-2-methylphenyl halide or 5-(bromomethyl)-2-methylphenyl halide.

- Reagents: Bis(pinacolato)diboron (B2pin2) is employed as the boron source.

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 facilitate the borylation.

- Base: Potassium acetate or potassium carbonate is commonly used.

- Solvent: Polar aprotic solvents like dimethylformamide or dioxane.

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This step installs the pinacol boronate ester on the aromatic ring, yielding 5-(borylated)-2-methylphenyl pinacol ester intermediates.

Introduction of the Aminomethyl Group

Two principal approaches are used to introduce the aminomethyl functionality:

Reductive Amination:

Starting from the corresponding aldehyde or ketone precursor on the aromatic ring, reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride is performed. This method is compatible with the boronate ester group and yields the aminomethyl derivative.Direct Alkylation of Amino Group:

Alternatively, direct alkylation of an aromatic amine (e.g., 5-amino-2-methylphenylboronic acid pinacol ester) with formaldehyde or equivalents under reductive conditions can be employed to install the aminomethyl group.

Both methods require careful control of reaction conditions to preserve the boronate ester functionality.

Formation of the Hydrochloride Salt

The free amine form of 5-(aminomethyl)-2-methylphenylboronic acid pinacol ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethyl acetate. This step improves compound stability and facilitates purification.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Pd-Catalyzed Borylation | Aryl halide + bis(pinacolato)diboron, Pd catalyst, base, 80-100 °C | Formation of pinacol boronate ester |

| 2a | Reductive Amination | Aldehyde intermediate + NH3, NaBH3CN or Na(OAc)3BH | Introduction of aminomethyl group |

| 2b | Direct Alkylation | Aromatic amine + formaldehyde + reductant | Aminomethyl substitution on aromatic amine |

| 3 | Salt Formation | Treatment with HCl in solvent | Hydrochloride salt of the compound |

Additional Notes on Related Compounds

- The closely related compound 5-amino-2-methylphenylboronic acid pinacol ester (without the aminomethyl substituent) is commercially available and serves as a synthetic precursor or analog in various boronic acid chemistry applications.

- Boronic acid pinacol esters are widely employed in cross-coupling reactions, and the aminomethyl group provides a versatile handle for further functionalization or conjugation in medicinal chemistry.

化学反应分析

Types of Reactions

1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Biaryl compounds.

科学研究应用

1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers

作用机制

The mechanism of action of 1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three categories of analogs:

Aromatic boronic acid pinacol esters with amino/methyl substitutions

Boronic acid esters with heterocyclic or bulky substituents

Hydrochloride salts of amino-containing boronic esters

Table 1: Key Structural and Physical Properties

Table 2: Reactivity and Application Trends

生物活性

5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an aminomethyl group and a pinacol ester moiety, enhances its reactivity and biological activity. The hydrochloride form improves its solubility and stability in aqueous solutions, making it suitable for various biological assays and drug formulations.

- Molecular Formula : C₁₃H₁₉BNO₂

- Molecular Weight : 247.14 g/mol

- CAS Number : 882670-69-1

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities. These activities are primarily due to their ability to interact with various biological targets, including enzymes and receptors. Notably, boronic acids can act as inhibitors for proteases and play roles in cellular signaling pathways.

Key Biological Activities:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes involved in critical biological processes.

- Anticancer Properties : Compounds similar to 5-(Aminomethyl)-2-methylphenylboronic Acid have shown promise in cancer treatment by targeting specific pathways involved in tumor growth.

- Binding Affinity Studies : This compound has been studied for its binding affinity to various biological targets, which is crucial for optimizing its pharmaceutical applications.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Diabetes Treatment : Boronic acids are known to interact with glucose-regulated proteins, suggesting a role in diabetes management by modulating insulin signaling pathways.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of 5-(Aminomethyl)-2-methylphenylboronic Acid on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to other known anticancer agents.

-

Inhibition of Proteases :

- Another study focused on the inhibition of serine proteases by boronic acid derivatives, including this compound. The findings revealed that it effectively inhibited enzyme activity, supporting its potential use in therapeutic applications targeting proteolytic diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Aminomethylphenylboronic Acid Pinacol Ester | 138500-88-6 | Different position of the amino group on the phenyl ring |

| 2-Amino-5-methylphenylboronic Acid Pinacol Ester | 948592-80-1 | Variation in amino group positioning affecting reactivity |

| 4-Bromomethylbenzeneboronic Acid Pinacol Ester | 138500-85-3 | Contains a bromine substituent, altering electronic properties |

These compounds differ primarily in their substituents and positions on the aromatic ring, influencing their reactivity and biological activity.

常见问题

Q. What are the recommended storage conditions and stability considerations for 5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride?

The compound should be stored at 0–6°C in a sealed, dry container to prevent degradation due to moisture or temperature fluctuations . Stability data under varying pH or solvent conditions are not explicitly reported, so empirical testing (e.g., NMR or HPLC monitoring over time) is advised to confirm stability in specific experimental setups.

Q. How can researchers verify the purity of this compound, and what analytical methods are suitable?

Purity is typically reported as >97.0% via GC analysis . For independent verification, use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative purity assessment.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity and detect impurities.

- Mass Spectrometry (MS) for molecular weight validation. Cross-referencing with vendor-provided Certificates of Analysis (CoA) is critical .

Q. What synthetic routes are commonly used to prepare this boronic ester derivative?

While direct synthesis protocols for this specific compound are not detailed in the provided evidence, analogous pinacol boronic esters are typically synthesized via:

- Miyaura borylation : Transition metal-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

- Protection/deprotection strategies : For the aminomethyl group, Boc protection (tert-butoxycarbonyl) may be employed during synthesis to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity observed during Suzuki-Miyaura cross-coupling reactions involving this compound?

Reactivity issues may arise from steric hindrance (due to the methyl and aminomethyl groups) or boronic ester hydrolysis. Mitigation strategies include:

- Optimizing reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize hydrolysis.

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to enhance coupling efficiency.

- Monitoring boronic ester integrity : Periodic ¹¹B NMR can track hydrolysis or decomposition .

Q. What mechanistic insights are needed to explain unexpected byproduct formation in reactions involving this compound?

Byproducts may stem from:

- Protamine interference : The aminomethyl group could participate in unintended nucleophilic reactions.

- Boronic ester decomposition : Thermal or hydrolytic breakdown (e.g., generating boronic acids) . Methodological approach :

- Isolation and characterization : Use preparative TLC or HPLC to isolate byproducts, followed by MS/NMR for structural elucidation.

- Kinetic studies : Vary temperature, pH, or catalyst load to identify contributing factors .

Q. How can researchers evaluate the compound’s potential in targeted drug delivery systems (e.g., as a boronic acid-based prodrug)?

The aminomethyl group enables conjugation with drug molecules, while the boronic ester facilitates pH-dependent release. Key steps include:

- Stability profiling : Assess boronic ester hydrolysis rates in physiological buffers (pH 4.5–7.4) via LC-MS.

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular delivery efficiency.

- In vitro efficacy testing : Compare prodrug activation in cancer vs. normal cell lines .

Data Gaps and Contradictions

Q. Why are toxicological and ecotoxicological data for this compound absent in available literature?

Current safety data sheets lack acute toxicity, mutagenicity, or environmental impact data . Researchers must:

Q. How should researchers reconcile conflicting reports on the compound’s compatibility with strong oxidizing agents?

While no specific incompatibilities are listed, the pinacol boronic ester group is generally susceptible to oxidation. Recommendations :

- Empirical compatibility testing : Expose the compound to common oxidizers (e.g., H₂O₂, KMnO₄) under controlled conditions.

- Monitor decomposition products : Use GC-MS to identify hazardous byproducts (e.g., CO, NOx) noted in analogous boronic esters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。